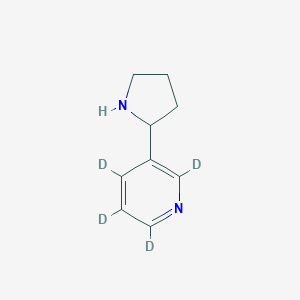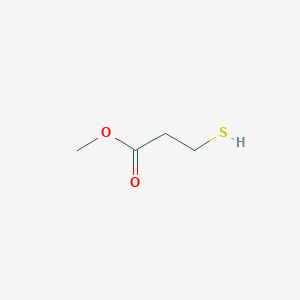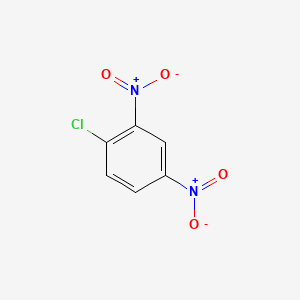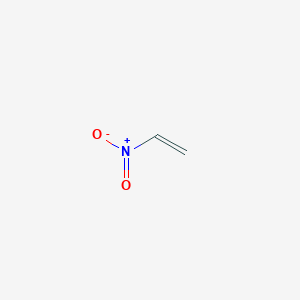
1-(2-甲基丙烯酰基)-L-脯氨酸
描述
“2-Methylacryloyl” is related to methacryloyl chloride, which is the acid chloride of methacrylic acid used to manufacture polymers . “L-proline” is an amino acid that plays a key role in the structure and function of proteins.
Synthesis Analysis
Methacryloyl chloride can react with alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times . This might provide some insights into the synthesis of “1-(2-Methylacryloyl)-L-proline”, but the exact synthesis process would depend on many factors.Chemical Reactions Analysis
The chemical reactions involving “1-(2-Methylacryloyl)-L-proline” would depend on its molecular structure and the conditions under which the reactions take place. Methacryloyl chloride is known to react with amines in a nucleophilic addition/elimination reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylacryloyl)-L-proline” would be determined by its molecular structure. Methacryloyl chloride, for example, is a highly flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage .科学研究应用
Electrochemical Detection of Dopamine
N-methacryloyl-L-proline has been used in the creation of a molecularly imprinted polymer-based pencil graphite electrode (MIP PGE) sensor, modified with gold nanoparticles, for the detection of dopamine . This sensor was utilized for the detection of dopamine in the presence of other biochemical compounds using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), depending on its strong electroactivity function .
Synthesis of Biocompatible Polymeric Nanolayers
A new approach to synthesis at the aminated glass surface of novel biocompatible polymeric nanolayers consisting of poly(N-methacryloyl-L-proline) brushes has been developed . These poly(N-methacryloyl-L-proline) grafted brush coatings are promising material for numerous applications in nanomedicine, especially for production of implants and systems of the controlled interaction with proteins and cells .
Surface Modification
N-methacryloyl-L-proline has been used in the surface modification of glass . The glass surface was first modified by aminosilane (APTEC), afterwards monolayer of the peroxide-containing initiator (PI) based on pyromellitic acid was tethered to this aminated surface .
Grafting “From the Surface” Polymerization
The immobilized PI on the glass surface was used further for initiation of the grafting “from the surface” polymerization of N-methacryloyl-L-proline for obtaining of the peptidomimetic polymer brushes .
Thermo-responsive Properties
Polymers that have been synthesized from derivatives of L-proline, including N-methacryloyl-L-proline, exhibited thermo-responsive or dual-stimuli pH-and thermo-responsive properties .
Biomimetic Coatings
The incorporation of amino-acid residues, which are the constitutional components of proteins, into synthetic polymers draws growing attention because such combination may lead to creation of new non-biological macromolecules with biomimetic properties .
安全和危害
Based on the safety data for methacryloyl chloride, it’s likely that “1-(2-Methylacryloyl)-L-proline” should be handled with care. Methacryloyl chloride is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
作用机制
Target of Action
N-methacryloyl-L-proline, also known as (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid or 1-(2-Methylacryloyl)-L-proline, is a biochemical used in proteomics research
Mode of Action
L-proline, a related compound, has been studied as a catalyst for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein . The catalytic activity of the reaction system was closely related to the competition between the main reaction synthesizing methacrolein and the side reaction producing 2-methyl-2-pentenal .
Result of Action
N-methacryloyl-L-proline has been used in the synthesis of peptidomimetic polymer brushes . These poly(N-methacryloyl-L-proline) grafted brush coatings are promising materials for numerous applications in nanomedicine, especially for the production of implants and systems of controlled interaction with proteins and cells .
属性
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527884 | |
| Record name | 1-(2-Methylacryloyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51161-88-7 | |
| Record name | 1-(2-Methylacryloyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What are the potential applications of N-methacryloyl-L-proline in nanomedicine?
A: N-methacryloyl-L-proline exhibits promising potential in creating biocompatible polymeric nanolayers, particularly in the realm of nanomedicine. Research demonstrates that by grafting poly(N-methacryloyl-L-proline) brushes onto aminated glass surfaces, novel biocompatible coatings can be produced. [] These coatings hold significant promise for applications like implant development and the engineering of systems designed for controlled interactions with proteins and cells. []
Q2: How does the polymerization temperature affect the properties of poly(N-methacryloyl-L-proline)?
A: The polymerization temperature significantly influences the structural and optical properties of poly(N-methacryloyl-L-proline). Studies reveal that N-methacryloyl-L-proline exists in two isomeric forms: s-cis and s-trans. Higher polymerization temperatures favor the incorporation of the s-cis form into the polymer chain. [] Consequently, polymers synthesized at higher temperatures exhibit a higher s-cis content and display a lower absolute value of specific rotation, impacting their optical properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














